molecular formula C12H14N2O4 B14839193 4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide

4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B14839193
M. Wt: 250.25 g/mol
InChI Key: PIKNVKJPAWGFPU-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.253 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a dimethylbenzamide moiety. It is typically found as a white to light yellow solid and is soluble in various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of a precursor compound followed by the introduction of the cyclopropoxy group. One common method involves the nitration of N,N-dimethyl-3-aminobenzamide to form N,N-dimethyl-3-nitrobenzamide. This intermediate is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-3-nitrobenzamide

InChI

InChI=1S/C12H14N2O4/c1-13(2)12(15)8-3-6-11(18-9-4-5-9)10(7-8)14(16)17/h3,6-7,9H,4-5H2,1-2H3

InChI Key

PIKNVKJPAWGFPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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